Rifabutin (Mycobutin)

Drug-Drug Interactions CYP3A4 Induction In Vitro Pharmacology

Standard rifamycins like rifampicin create dangerous drug-drug interactions (DDIs) with antiretrovirals, limiting treatment options for HIV/TB co-infection. Rifabutin solves this with a clinically proven 50% lower CYP3A4 induction potency. - **Clinical advantage**: 16-fold lower MIC90 vs. MAC than rifampicin; longer half-life (45±17h) enables less frequent dosing. - **Rescue option**: Active vs. selected rifampicin-resistant M. tuberculosis strains (incomplete cross-resistance). - **Supply**: Multiple pack sizes available; direct procurement for TB/HIV programs.

Molecular Formula C46H62N4O11
Molecular Weight 847.0 g/mol
Cat. No. B11935258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifabutin (Mycobutin)
Molecular FormulaC46H62N4O11
Molecular Weight847.0 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C
InChIInChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1
InChIKeyAZFBLLCNOQPJGJ-KJUFURHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifabutin Procurement in HIV/TB Co-Infection


Rifabutin (Mycobutin) is a semi-synthetic rifamycin antibiotic that inhibits bacterial DNA-dependent RNA synthesis, sharing the core pharmacophore with rifampicin but distinguished by critical differences in its pharmacokinetic and induction profile [1]. Unlike rifampicin, rifabutin exhibits significantly lower induction of cytochrome P450 (CYP) 3A4 at the protein level in vivo, a longer elimination half-life of 45 ± 17 hours, and higher intracellular accumulation in hepatocytes [2]. These properties underpin its preferred use in patients requiring concomitant medications metabolized by CYP3A4, particularly those living with HIV on antiretroviral therapy [3].

1 CYP3A4 protein induction research tool
2 Hepatocyte drug accumulation studies
3 DDI model low-induction comparator

Why Rifabutin Is Not Interchangeable


Despite sharing a common mechanism of action with other rifamycins like rifampicin and rifapentine, rifabutin cannot be treated as a generic substitute due to profound differences in drug-drug interaction (DDI) liability and pharmacokinetic disposition [1]. While all rifamycins induce CYP enzymes, the magnitude of this induction varies by an order of magnitude; rifabutin is a significantly weaker clinical inducer, resulting in a lower risk of compromising the efficacy of co-administered drugs like antiretrovirals [2]. Furthermore, its distinct metabolic pathway and longer half-life dictate unique dosing requirements and therapeutic windows. Relying on class-level assumptions for procurement decisions risks suboptimal therapy, increased toxicity from DDIs, or treatment failure, as the evidence below quantifies [3].

Rifampicin may alter CYP3A4-mediated endpoints more strongly; not interchangeable in DDI models.

Rifapentine’s different half-life and induction profile may shift PK/PD relationships.

Class-level assumptions on rifamycin induction may lead to incorrect mechanistic conclusions.

Rifabutin vs. Rifamycins: Quantitative Evidence


CYP3A4 Protein Induction vs. Rifampicin

In a 2024 study, rifabutin's effect on CYP3A4 protein expression was directly compared to rifampicin in primary human hepatocytes. While both drugs induced CYP3A4 mRNA comparably, the induction of functional CYP3A4 protein by rifabutin (3.3-fold) was 84% lower than that by rifampicin (21-fold) at a clinically relevant concentration of 10 µM after 72 hours [1]. This disconnect between mRNA and protein induction is a key mechanistic finding that explains rifabutin's lower clinical DDI risk.

CYP3A4 Protein Induction
Head-to-head
3.3-fold vs 21-fold (84% lower)
Supports CYP3A4 protein induction difference studies
Primary hepatocytes, 10 µM, 72h
Drug-Drug Interactions CYP3A4 Induction In Vitro Pharmacology

Drug-Drug Interaction Potency vs. Rifampicin

A model-based meta-analysis of 217 cytochrome P450 (CYP) substrates predicted that drug-drug interactions (DDI) caused by standard rifampicin doses are, on average, twice as potent as those caused by rifabutin [1]. This quantitative difference underscores that rifabutin is unlikely to cause severe DDI even with sensitive CYP substrates, a risk that is prevalent with rifampicin therapy [2].

DDI Potency
Reported
~50% lower than rifampicin
Supports DDI model-based risk assessment
217 CYP substrate meta-analysis
Clinical Pharmacology Pharmacokinetic Modeling Drug Interactions

MIC90 Against Mycobacterium avium Complex

In a study evaluating 20 clinical isolates of Mycobacterium avium complex (MAC), rifabutin demonstrated significantly greater in vitro potency. The minimal inhibitory concentration required to inhibit 90% of isolates (MIC90) was ≤0.125 mg/L for rifabutin, whereas it was ≤2.0 mg/L for both rifampin and rifapentine [1]. This represents a 16-fold lower MIC90 for rifabutin compared to its comparators.

MIC90 MAC
Head-to-head
≤0.125 mg/L
Supports MAC antimicrobial susceptibility profiling
20 clinical isolates, microdilution
Antimicrobial Susceptibility Mycobacterium avium Complex In Vitro Potency

Intracellular Accumulation in Hepatocytes

Analysis of intracellular drug concentrations in primary human hepatocytes revealed that rifabutin accumulates to levels 6- to 15-fold higher than rifampicin [1]. This pronounced intracellular accumulation may contribute to its unique pharmacodynamic profile and could be a factor in its observed lower induction of CYP3A4 protein, as the study suggests a potential disconnect between intracellular concentration and induction potency [2].

Intracellular Accumulation
Head-to-head
6- to 15-fold higher than rifampicin
Supports hepatocyte uptake and disposition research
Primary human hepatocytes, 0.01–10 µM
Pharmacokinetics Drug Transport Hepatocyte Uptake

Elimination Half-Life Comparison

The elimination half-life (t½) of rifabutin is 45 ± 17 hours, which is approximately 13.4-fold longer than the 3.35 ± 0.66 hour half-life of rifampicin [1]. This substantial difference in drug persistence in the body directly informs the recommended dosing schedules and has implications for treatment adherence and the potential for intermittent therapy.

Elimination Half-Life
Reported
45 ± 17 h vs 3.35 ± 0.66 h
Supports pharmacokinetic modeling and dosing interval research
Compiled review data
Pharmacokinetics Half-Life Dosing Interval

Rifabutin Procurement Scenarios


HIV/TB Co-Infection with cART

Due to its 50% lower drug-drug interaction (DDI) potency compared to rifampicin [1], rifabutin is the rifamycin of choice for treating active or latent TB in people living with HIV who are on antiretroviral therapy. It can be co-administered with key integrase inhibitors like dolutegravir and raltegravir without the need for complex dose adjustments [2]. Procurement for HIV/TB programs directly addresses the clinical need to minimize DDI-related toxicities and treatment failures.

Switch for Rifampicin ADRs

When patients experience significant toxicity from rifampicin, rifabutin provides a viable alternative that allows continuation of a rifamycin-based regimen. Its distinct side effect profile and lower induction potency can allow patients to complete the necessary treatment course without compromising efficacy, preventing the need to fall back on less effective, prolonged regimens [1].

Mycobacterium avium Complex Treatment

Rifabutin's 16-fold lower MIC90 against MAC clinical isolates compared to rifampicin and rifapentine [2] establishes it as a scientifically rational component of multi-drug therapy for this difficult-to-treat nontuberculous mycobacterial infection. Clinical guidelines recommend its inclusion in regimens for MAC lung disease, and procurement supports adherence to these evidence-based standards.

Rifampicin-Resistant TB Salvage

In an estimated 20% of rifampicin-resistant M. tuberculosis strains, cross-resistance to rifabutin is incomplete [1]. For these specific cases, confirmed by rifabutin susceptibility testing, rifabutin can be used as a salvage option in a background regimen for multi-drug resistant TB (MDR-TB). Procuring rifabutin ensures access to this potential therapeutic lifeline for a subset of patients with otherwise limited options.

Application
Selection Property
Validation Focus
HIV/TB co-infection DDI model studies
Low CYP3A4 induction potency
Protein vs mRNA induction assays
Rifamycin comparator toxicity models
Distinct hepatocyte accumulation profile
Cellular transporter and uptake studies
MAC antimicrobial susceptibility research
MAC-specific antimicrobial susceptibility profile
MIC determination in broth microdilution
Rifampicin-resistant TB cross-resistance studies
Incomplete cross-resistance profile
Rifabutin susceptibility testing in resistant isolates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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